molecular formula C16H17N5O4 B6418326 2-{8-[ethyl(phenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid CAS No. 1021250-43-0

2-{8-[ethyl(phenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid

Cat. No. B6418326
CAS RN: 1021250-43-0
M. Wt: 343.34 g/mol
InChI Key: ABVOJJCGQBYBLX-UHFFFAOYSA-N
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Description

Phenethylamine and Phenylalanine are similar compounds that are essential α-amino acids with the formula C9H11NO2. They can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine.


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

Phenethylamine is a primary amine, the amino-group being attached to a benzene ring through a two-carbon, or ethyl group .


Chemical Reactions Analysis

Analytical methods for amino acids include thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, capillary electrophoresis, nuclear magnetic resonance, and others .


Physical And Chemical Properties Analysis

Phenethylamine is a colorless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether . Its density is 0.964 g/ml and its boiling point is 195 °C .

Mechanism of Action

In the brain, phenethylamine regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Safety and Hazards

Phenylboronic acid, a related compound, is harmful if swallowed . It’s important to handle these compounds with care and use appropriate safety measures.

Future Directions

The field of organic synthesis is continuously evolving, with new methods and techniques being developed regularly. For instance, the catalytic protodeboronation of pinacol boronic esters represents a significant advancement . Future research may focus on improving the efficiency and applicability of these methods.

properties

IUPAC Name

2-[8-(N-ethylanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-3-20(10-7-5-4-6-8-10)15-17-13-12(21(15)9-11(22)23)14(24)18-16(25)19(13)2/h4-8H,3,9H2,1-2H3,(H,22,23)(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVOJJCGQBYBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC3=C(N2CC(=O)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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